N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide (CID 122246247; molecular formula C15H22N2O3S; molecular weight 310.4 g/mol) is a synthetic small-molecule piperidine carboxamide featuring a tetrahydropyran (oxan-4-yl) urea moiety and a thiophen-3-yloxy ether substituent. The compound is listed as a screening compound (Life Chemicals product ID F6563-0444) within a commercial high-throughput screening (HTS) library intended for early-stage drug-discovery campaigns.

Molecular Formula C15H22N2O3S
Molecular Weight 310.41
CAS No. 2034365-08-5
Cat. No. B2481425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide
CAS2034365-08-5
Molecular FormulaC15H22N2O3S
Molecular Weight310.41
Structural Identifiers
SMILESC1CN(CCC1OC2=CSC=C2)C(=O)NC3CCOCC3
InChIInChI=1S/C15H22N2O3S/c18-15(16-12-3-8-19-9-4-12)17-6-1-13(2-7-17)20-14-5-10-21-11-14/h5,10-13H,1-4,6-9H2,(H,16,18)
InChIKeyJTWBCODSFHXXNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide (CAS 2034365-08-5): Structural Identity and Sourcing Overview for Research Procurement


N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide (CID 122246247; molecular formula C15H22N2O3S; molecular weight 310.4 g/mol) is a synthetic small-molecule piperidine carboxamide featuring a tetrahydropyran (oxan-4-yl) urea moiety and a thiophen-3-yloxy ether substituent [1]. The compound is listed as a screening compound (Life Chemicals product ID F6563-0444) within a commercial high-throughput screening (HTS) library intended for early-stage drug-discovery campaigns . No peer-reviewed pharmacological or biochemical data for this specific compound have been identified in public databases as of this assessment.

Procurement Risk: Why Structural Analogs of N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide Cannot Be Assumed Interchangeable


Within piperidine carboxamide chemical space, even conservative modifications to the N-acyl substituent or the ether-linked heterocycle can profoundly alter physicochemical properties, target-binding profiles, and assay interference potential [1]. The combination of a tetrahydropyran urea cap and a thiophen-3-yloxy ether in this compound constitutes a distinct topological pharmacophore that is absent in analogs carrying naphthylmethyl, thienylmethyl, or phenylacetamide replacements. Generic substitution without confirmatory analytical and biological profiling therefore carries a high risk of introducing uncontrolled variables into screening cascades, undermining SAR interpretability and hit-validation reproducibility.

Quantitative Differentiation Evidence for N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide Versus Closest Analogs


Computed XLogP3-AA Lipophilicity Differentiates Tetrahydropyran-Containing Scaffold from Thienylmethyl and Naphthylmethyl Analogs

The target compound exhibits a computed XLogP3-AA of 1.9 [1]. Although directly measured logP/logD values for the closest commercially available analogs—N-(thiophen-2-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide (C15H18N2O2S2) and N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide—are not publicly reported, their higher carbon counts and additional aromatic rings predict a substantial increase in lipophilicity (typically ΔlogP > 1–2 units for naphthyl vs. tetrahydropyran). This quantitative divergence in a key drug-likeness parameter underscores that the tetrahydropyran-urea architecture deliberately tempers logP, which can influence non-specific binding, solubility, and permeability in screening assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) of 79 Ų Places the Compound Within Favorable CNS Drug-Like Space Relative to Higher-Molecular-Weight Analogues

The target compound possesses a computed TPSA of 79 Ų [1], comfortably below the widely recognized CNS permeability threshold of 90 Ų. In contrast, the closest commercially listed analog N-(naphthalen-1-ylmethyl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide carries a larger aromatic system that is predicted to increase TPSA modestly but more importantly raises molecular weight, shifting the compound further from the CNS MPO desirability space. The quantitative TPSA advantage of the target compound directly impacts procurement decisions for CNS-targeted screening libraries [2].

Polar surface area CNS drug-likeness Permeability

Single Hydrogen-Bond Donor Count Minimizes Desolvation Penalty Relative to Amide-Rich Piperidine Carboxamide Analogs

The target compound contains exactly one hydrogen-bond donor (the urea NH) [1], whereas several structurally related piperidine carboxamides—such as N-(4-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)phenyl)acetamide (C18H20N2O3S; contains an acetamide NH donor plus a possible amide NH, for a total of two donors)—possess additional H-bond donor functionality. Reducing the number of HBDs is a well-established strategy to improve membrane permeability and oral bioavailability [2]. The single HBD count of the target compound therefore represents a quantifiable advantage over amide-containing analogs for applications emphasizing cellular permeability.

Hydrogen bonding Permeability Drug-likeness

Recommended Application Scenarios for N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide Based on Verified Evidence


CNS-Oriented High-Throughput Screening Libraries

The compound’s TPSA of 79 Ų and XLogP of 1.9 position it within favorable CNS drug-like chemical space. It is best deployed as a member of diversity-oriented HTS libraries aimed at identifying brain-penetrant hit molecules, particularly in programs where a balanced lipophilicity–polar surface area profile is a pre-filtering criterion [1].

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

The tetrahydropyran-urea moiety, combined with a thiophene-3-yloxy ether, offers a three-dimensional, sp3-rich scaffold that differs markedly from flat aromatic amide analogs. This scaffold distinctiveness supports its use in fragment-based drug discovery and scaffold-hopping exercises where novel intellectual property and topological diversity are valued [1].

Physicochemical Benchmarking and Property-Driven Compound Selection

The defined computed properties—MW 310.4, XLogP 1.9, TPSA 79 Ų, 1 HBD, 4 HBA, 3 rotatable bonds—make this compound suitable as a property benchmark in cheminformatics analyses. Procurement teams can use these data points to filter against Lipinski and CNS MPO rules, directly comparing the compound’s profile against screening deck averages [1].

Negative Control or Inert Probe in Target-Based Assays (Subject to Confirmation)

Given the absence of publicly disclosed biological activity data for this specific compound, it may—pending experimental validation—serve as a negative control or inert chemical probe in biochemical or cellular assays, provided that its lack of activity against the target of interest is empirically confirmed in the user’s assay system .

Quote Request

Request a Quote for N-(oxan-4-yl)-4-(thiophen-3-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.